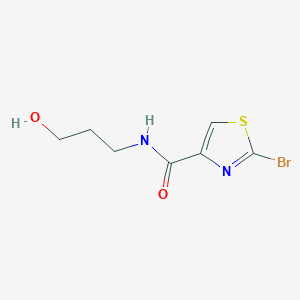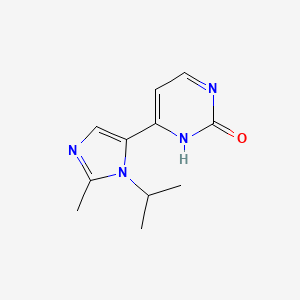
N,N'-Bisphenylmethylimidodicarbonicdiamide
Descripción general
Descripción
N,N’-Bisphenylmethylimidodicarbonicdiamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two phenyl groups attached to a central imidodicarbonicdiamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bisphenylmethylimidodicarbonicdiamide typically involves the reaction of phenylmethylamine with carbonyl compounds under controlled conditions. One common method includes the use of a condensation reaction where phenylmethylamine reacts with phosgene or its derivatives to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of N,N’-Bisphenylmethylimidodicarbonicdiamide may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also enhance the efficiency and selectivity of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bisphenylmethylimidodicarbonicdiamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmethylimidodicarbonicdiamide oxides, while reduction can produce phenylmethylimidodicarbonicdiamide hydrides.
Aplicaciones Científicas De Investigación
N,N’-Bisphenylmethylimidodicarbonicdiamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N’-Bisphenylmethylimidodicarbonicdiamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
N,N’-Bisphenylmethylimidodicarbonicdiamide can be compared with other similar compounds such as N,N’-dimethylimidodicarbonimidic diamide and N,N’-disubstituted derivatives of pyromellitic diimide These compounds share structural similarities but differ in their chemical properties and applications
List of Similar Compounds
- N,N’-dimethylimidodicarbonimidic diamide
- N,N’-disubstituted derivatives of pyromellitic diimide
- Bipyridine derivatives
Propiedades
IUPAC Name |
1-benzyl-3-(benzylcarbamoyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(17-11-13-7-3-1-4-8-13)19-16(21)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFBFSFENDRVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251720 | |
| Record name | N,N′-Bis(phenylmethyl)imidodicarbonic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17462-82-7 | |
| Record name | N,N′-Bis(phenylmethyl)imidodicarbonic diamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17462-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-Bis(phenylmethyl)imidodicarbonic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,6-Dihydroxy-4-(methoxymethoxy)phenyl]ethanone](/img/structure/B8266508.png)


![Tert-butyl N-[4-(trifluoromethyl)bicyclo[2.2.2]octan-1-YL]carbamate](/img/structure/B8266521.png)

![2-Methyl-1-(2-methylimidazo[4,5-c]quinolin-1-yl)propan-2-ol](/img/structure/B8266552.png)








